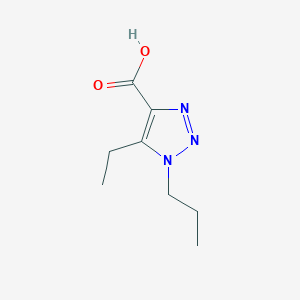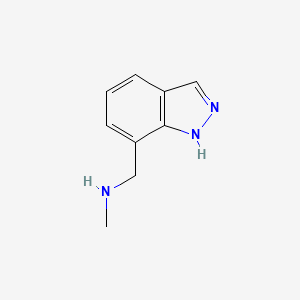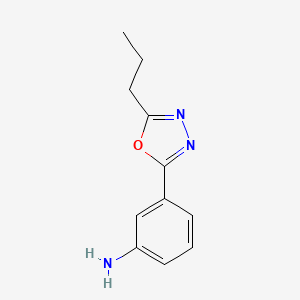
2-(2,5-Dichlorophenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Its structure consists of a saturated ring containing one nitrogen atom and two chlorine atoms attached to adjacent carbon atoms.
- The reactivity of azetidines is influenced by significant ring strain, yet they are more stable than related aziridines .
- This stability allows for facile handling and unique reactivity under appropriate conditions.
2-(2,5-Dichlorophenyl)azetidine: , is a four-membered heterocyclic compound.
Métodos De Preparación
- One efficient method for synthesizing functionalized azetidines is the aza Paternò–Büchi reaction .
- This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component, leading to azetidine formation .
Análisis De Reacciones Químicas
- Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and halogenating agents (e.g., N-bromosuccinimide) are used.
- Major products include functionalized azetidines with diverse substituents.
Oxidation: , , and reactions are common for azetidines.
Aplicaciones Científicas De Investigación
Chemistry: Azetidines serve as building blocks for various organic synthesis strategies.
Biology: They find applications in drug discovery due to their unique reactivity.
Medicine: Some azetidine derivatives exhibit biological activity, making them potential drug candidates.
Industry: Azetidines contribute to the development of novel materials and polymers.
Mecanismo De Acción
- The exact mechanism of action for 2-(2,5-Dichlorophenyl)azetidine depends on its specific derivatives.
- It may interact with molecular targets or pathways related to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds: Other azetidines, such as 2-(2,4-Dichlorophenyl)azetidine, share structural features.
Remember that the field of azetidines continues to evolve, and ongoing research may uncover new applications and insights
Propiedades
Fórmula molecular |
C9H9Cl2N |
|---|---|
Peso molecular |
202.08 g/mol |
Nombre IUPAC |
2-(2,5-dichlorophenyl)azetidine |
InChI |
InChI=1S/C9H9Cl2N/c10-6-1-2-8(11)7(5-6)9-3-4-12-9/h1-2,5,9,12H,3-4H2 |
Clave InChI |
WRNGXEJQMZHKBC-UHFFFAOYSA-N |
SMILES canónico |
C1CNC1C2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13536228.png)







![8-Oxabicyclo[3.2.1]octan-2-amine](/img/structure/B13536260.png)
![N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate](/img/structure/B13536264.png)




